molecular formula C20H16ClF2NO4S B2487427 2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide CAS No. 946366-94-5

2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide

Cat. No.: B2487427
CAS No.: 946366-94-5
M. Wt: 439.86
InChI Key: MSKITXBBOXFWET-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro, fluoro, and sulfonyl groups

Preparation Methods

The synthesis of 2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

Chemical Reactions Analysis

2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Chemical Biology: The compound is employed in chemical biology research to study enzyme interactions and cellular pathways.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of chloro, fluoro, and sulfonyl groups enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar compounds to 2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide include:

    2-chloro-6-fluoro-N-[2-(4-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide: Lacks the additional fluoro group, which may affect its reactivity and binding properties.

    2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide: Contains a thiophene ring instead of a furan ring, which can influence its electronic properties and reactivity.

    2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(pyridin-2-yl)ethyl]benzamide: Features a pyridine ring, which can alter its binding interactions and chemical behavior.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF2NO4S/c1-12-10-13(7-8-15(12)22)29(26,27)18(17-6-3-9-28-17)11-24-20(25)19-14(21)4-2-5-16(19)23/h2-10,18H,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKITXBBOXFWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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